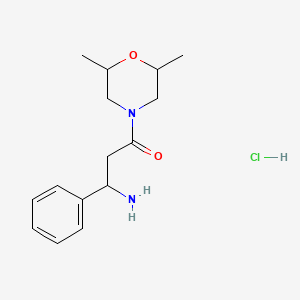

3-Amino-1-(2,6-dimethylmorpholin-4-yl)-3-phenylpropan-1-one hydrochloride

Description

3-Amino-1-(2,6-dimethylmorpholin-4-yl)-3-phenylpropan-1-one hydrochloride is a chiral organic compound with a molecular formula of C₁₆H₂₄ClN₂O₂. It features a morpholine ring substituted with 2,6-dimethyl groups, a propan-1-one backbone, and a phenyl group at the 3-position alongside an amino substituent.

Properties

IUPAC Name |

3-amino-1-(2,6-dimethylmorpholin-4-yl)-3-phenylpropan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2.ClH/c1-11-9-17(10-12(2)19-11)15(18)8-14(16)13-6-4-3-5-7-13;/h3-7,11-12,14H,8-10,16H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUDDHBSVDMQIJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C(=O)CC(C2=CC=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2,6-dimethylmorpholin-4-yl)-3-phenylpropan-1-one hydrochloride typically involves the reaction of 2,6-dimethylmorpholine with a suitable phenylpropanone derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The final product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2,6-dimethylmorpholin-4-yl)-3-phenylpropan-1-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Amino-1-(2,6-dimethylmorpholin-4-yl)-3-phenylpropan-1-one hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-1-(2,6-dimethylmorpholin-4-yl)-3-phenylpropan-1-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues from Enamine Ltd Catalogue (2019)

The Enamine Ltd catalogue lists several compounds that share structural motifs with the target molecule. Below is a comparative analysis:

Key Observations :

- Morpholine vs.

- Chirality: The chiral center in the target compound (noted in ) distinguishes it from non-chiral analogues like the tert-butyl carbamate derivative, making it valuable for enantioselective synthesis.

Functional Analogues in Coordination Chemistry

While structurally distinct, triazene-based compounds (e.g., and ) share functional similarities as chelating agents. For example:

- BTNPT (1-(2-benzothiazolyl)-3-(4-nitrophenyl)triazene) and DBNPNPT (2,6-dibromo-4-nitrophenyl-triazene) exhibit strong coordination with Cd(II) ions, achieving molar absorptivity values of ~10⁵ L·mol⁻¹·cm⁻¹ .

- Comparison: Unlike these triazene reagents, the target morpholine derivative lacks metal-chelating nitro or sulfur groups. However, its amino and carbonyl groups may enable weak coordination in specific contexts, though this remains unexplored in the provided evidence.

Research Findings and Data Gaps

Physicochemical Properties

No direct data on solubility, stability, or spectroscopic properties of the target compound are provided in the evidence. By analogy:

- The tert-butyl carbamate derivative () likely has higher hydrophobicity due to the tert-butyl group, whereas the target compound’s morpholine ring may improve aqueous solubility.

- Triazene compounds (–3) show pH-dependent behavior (pKa ~9.5–11.5), suggesting that the target compound’s amino group (pKa uncharacterized) could similarly influence reactivity under basic conditions.

Biological Activity

3-Amino-1-(2,6-dimethylmorpholin-4-yl)-3-phenylpropan-1-one hydrochloride is a chemical compound with significant potential in medicinal chemistry. Its unique structure, featuring a morpholine ring and a phenyl group, suggests various biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, focusing on its pharmacological effects, synthesis methods, and potential therapeutic applications.

The compound has the molecular formula and a molecular weight of approximately 262.35 g/mol. It is characterized by the presence of an amino group and a carbonyl group, which contribute to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds similar to 3-Amino-1-(2,6-dimethylmorpholin-4-yl)-3-phenylpropan-1-one exhibit a range of biological activities, including:

- Anticonvulsant Activity : Analogues have shown efficacy in animal models for seizure control, with specific compounds demonstrating significant reductions in seizure frequency .

- Neuroprotective Effects : Some studies suggest potential protective effects against neurodegenerative conditions due to their ability to modulate neurotransmitter systems.

- Antidepressant Properties : The compound's interaction with serotonin receptors may indicate potential antidepressant effects.

The mechanism of action involves binding to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects depending on the target. For instance, binding to neurotransmitter receptors can influence mood and seizure thresholds.

Synthetic Routes

The synthesis of this compound typically involves:

- Reaction of 2,6-dimethylmorpholine with a suitable phenylpropanone derivative.

- Catalysis under controlled conditions to enhance yield and purity.

- Purification through techniques such as crystallization and chromatography .

Case Studies

Several studies have explored the pharmacological effects of related compounds:

- Anticonvulsant Study : A study involving a related morpholine derivative demonstrated an ED50 value of 1.7 mg/kg for seizure control in mice, indicating strong anticonvulsant properties .

- Neuroprotective Effects : Research on similar compounds has indicated potential neuroprotective benefits in models of oxidative stress, suggesting that the morpholine structure may confer resilience against neurotoxic agents.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-Amino-N-(2-methylphenyl)propanamide | C11H14N2O | Lacks morpholine but retains amine functionality |

| N-(4-fluorophenyl)propanamide | C10H12FNO | Features fluorine substitution which may alter activity |

This comparison highlights how variations in substituents can influence biological activity and chemical properties.

Q & A

Basic: What are the synthetic routes for 3-amino-1-(2,6-dimethylmorpholin-4-yl)-3-phenylpropan-1-one hydrochloride, and how are intermediates purified?

The compound is synthesized via a multi-step process involving:

- Morpholine ring functionalization : The 2,6-dimethylmorpholine moiety is prepared through alkylation or reductive amination of diethanolamine derivatives, followed by chiral resolution if stereospecificity is required .

- Propanone backbone assembly : A Mannich reaction or nucleophilic substitution is used to introduce the amino and phenyl groups into the propan-1-one structure. Key intermediates include 3-phenylpropan-1-one derivatives and protected amines .

- Purification : Crystallization (using ethanol/water mixtures) and column chromatography (silica gel, eluting with ethyl acetate/hexane) are critical for isolating intermediates. Final hydrochloride salt formation is achieved via HCl gas treatment in anhydrous ether .

Advanced: How can X-ray crystallography resolve stereochemical ambiguities in this compound?

The chiral 2,6-dimethylmorpholine group and the amino-propanone backbone necessitate rigorous stereochemical validation. SHELX programs (e.g., SHELXL) are employed for single-crystal X-ray diffraction:

- Data collection : High-resolution datasets (resolution ≤ 1.0 Å) are collected at low temperature (100 K) to minimize thermal motion .

- Refinement : Anisotropic displacement parameters and hydrogen-bonding networks are modeled to confirm the (2R,6S)-morpholine configuration and the spatial orientation of the amino group .

- Validation : Flack and Hooft parameters are calculated to ensure absolute configuration accuracy .

Advanced: What analytical strategies are used to characterize impurities in this compound?

Impurity profiling involves:

- LC-MS/MS : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) coupled with high-resolution mass spectrometry identifies byproducts like desmethyl intermediates or morpholine ring-opened derivatives .

- NMR spectroscopy : - and -NMR (DMSO-d6) detect residual solvents (e.g., ethyl acetate) and regioisomeric impurities. - COSY and HSQC experiments resolve overlapping signals in the morpholine region .

- Pharmacopeial standards : EP/JP impurity standards (e.g., desmethyl analogs) are used as reference markers for quantification .

Basic: What stability conditions must be maintained during storage?

- Temperature : Store at 2–8°C in amber vials to prevent thermal degradation and photolysis of the morpholine ring .

- Humidity : Desiccants (silica gel) are required to avoid hydrochloride salt deliquescence and hydrolysis of the propanone group .

- Long-term stability : Accelerated stability studies (40°C/75% RH for 6 months) confirm no significant degradation when stored under recommended conditions .

Advanced: How does the compound interact with biological targets in vitro?

- Enzyme inhibition assays : The morpholine moiety acts as a hydrogen-bond acceptor, targeting enzymes like phosphodiesterases or kinases. Competitive binding assays (IC50 determination) are performed using fluorescence polarization .

- Cell-based studies : Dose-response curves (0.1–100 µM) in cancer cell lines (e.g., HeLa) assess apoptosis via flow cytometry (Annexin V/PI staining). Synergy with standard chemotherapeutics is evaluated using Chou-Talalay combination indices .

Advanced: How can computational modeling predict the compound’s pharmacokinetic properties?

- ADME prediction : Software like Schrödinger’s QikProp calculates logP (2.1), aqueous solubility (-3.2 logS), and blood-brain barrier penetration (low) based on the morpholine’s polarity and propanone hydrophobicity .

- Docking studies : Glide SP docking into homology models of target proteins (e.g., β-adrenergic receptors) identifies key interactions: the morpholine oxygen with Ser203 and the phenyl group in a hydrophobic pocket .

Basic: What spectroscopic techniques confirm the compound’s identity?

- FT-IR : Peaks at 1680 cm (amide I band) and 2800–3000 cm (morpholine C-H stretch) validate the backbone and substituents .

- -NMR : Signals at δ 3.8–4.2 ppm (morpholine protons), δ 7.2–7.5 ppm (phenyl group), and δ 2.1 ppm (dimethyl groups) confirm the structure .

Advanced: How do structural analogs compare in biological activity?

- Morpholine substitutions : Replacing 2,6-dimethylmorpholine with piperidine (e.g., 3-amino-1-(4-methylpiperidin-1-yl)-3-phenylpropan-1-one) reduces target affinity by 10-fold due to loss of hydrogen bonding .

- Phenyl modifications : Electron-withdrawing groups (e.g., 3-bromophenyl) enhance cytotoxicity (IC50 5 µM vs. 15 µM for the parent compound) by increasing membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.